molecular formula C9H5ClO3 B3012097 2-Chlorobenzofuran-5-carboxylic acid CAS No. 860183-31-9

2-Chlorobenzofuran-5-carboxylic acid

Cat. No.: B3012097
CAS No.: 860183-31-9
M. Wt: 196.59
InChI Key: NYJMPXZJLHHNLQ-UHFFFAOYSA-N
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Description

2-Chlorobenzofuran-5-carboxylic acid is a chemical compound with the molecular formula C9H5ClO3.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chlorobenzofuran-5-carboxylic acid typically involves the chlorination of benzofuran followed by carboxylation. One common method includes the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride to introduce the chlorine atom at the desired position on the benzofuran ring. Subsequent carboxylation can be achieved using carbon dioxide under high pressure and temperature conditions .

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with the desired specifications .

Chemical Reactions Analysis

Types of Reactions: 2-Chlorobenzofuran-5-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or aldehydes. Substitution reactions result in various substituted benzofuran derivatives .

Scientific Research Applications

2-Chlorobenzofuran-5-carboxylic acid has several scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and pharmaceuticals.

    Biology: The compound is used in studies related to enzyme inhibition and receptor binding.

    Medicine: Research explores its potential as an antimicrobial, anticancer, and anti-inflammatory agent.

    Industry: It is utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

  • 5-Chlorobenzofuran-2-carboxylic acid
  • 2-Chlorobenzofuran-3-carboxylic acid
  • 2-Bromobenzofuran-5-carboxylic acid

Comparison: 2-Chlorobenzofuran-5-carboxylic acid is unique due to its specific substitution pattern, which influences its reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacological properties and chemical behavior, making it a valuable compound for targeted research and applications .

Properties

IUPAC Name

2-chloro-1-benzofuran-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5ClO3/c10-8-4-6-3-5(9(11)12)1-2-7(6)13-8/h1-4H,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYJMPXZJLHHNLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(=O)O)C=C(O2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5ClO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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